![molecular formula C24H26BrO2P B053886 [3-(Ethoxycarbonyl)propyl]triphenylphosphonium bromide CAS No. 50479-11-3](/img/structure/B53886.png)

[3-(Ethoxycarbonyl)propyl]triphenylphosphonium bromide

Descripción general

Descripción

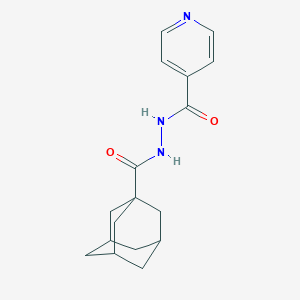

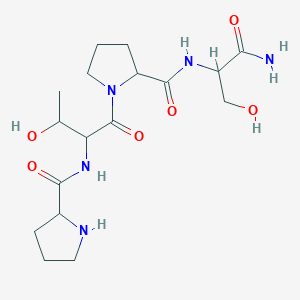

“[3-(Ethoxycarbonyl)propyl]triphenylphosphonium Bromide” is a chemical compound with the molecular formula C24H26BrO2P and a molecular weight of 457.35 . It appears as a white to light yellow powder or crystal . This compound is also known by other names such as this compound, (4-Ethoxy-4-oxobutyl)triphenylphosphonium Bromide, and (4-Ethoxy-4-oxobutyl)triphenylphosphonium Bromide .

Chemical Reactions Analysis

This compound can be used as a reactant in the synthesis of spirocyclic GPR119 agonists . It can also be used in the synthesis of cyclic acetal intermediate of azadirachtin, a terpenoid found in the neem tree Azadirachta indica .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 171.0 to 175.0 °C . It is a white to light yellow powder or crystal .Aplicaciones Científicas De Investigación

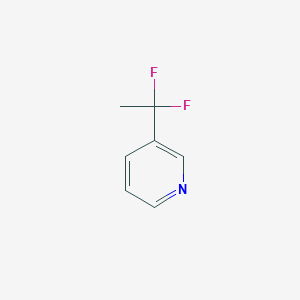

Synthesis of Spirocyclic GPR119 Agonists

This compound can be used as a reactant in the synthesis of spirocyclic GPR119 agonists . GPR119 is a G protein-coupled receptor that is expressed in pancreatic β-cells and intestinal L cells, and plays a role in glucose homeostasis .

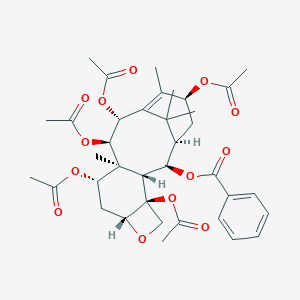

Synthesis of Azadirachtin Intermediate

It can be used in the synthesis of a cyclic acetal intermediate of azadirachtin , a terpenoid found in the neem tree Azadirachta indica . Azadirachtin has insecticidal properties and is used in pest control .

Preparation of Catechin Metabolite

The compound can be used to prepare a catechin metabolite named 5-(3,4,5-trihydroxyphenyl)valeric acid . Catechins are a type of natural phenol and antioxidant, and are abundant in teas and fruits .

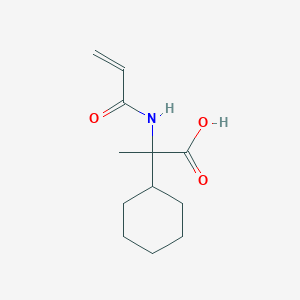

Asymmetric Synthesis of Antihypercholesterolemic Ezetimibe

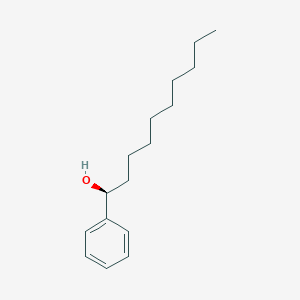

It can be used as a reactant for the asymmetric synthesis of antihypercholesterolemic ezetimibe via Wittig reaction . Ezetimibe is a medication used to treat high blood cholesterol and certain other lipid abnormalities .

C-C Bond Formation

The compound is suitable for C-C bond formation reactions . This is a fundamental process in organic chemistry, where a carbon-carbon bond is formed .

Wittig Reactions

It can be used as a reactant in Wittig reactions . The Wittig reaction is a chemical reaction used to convert aldehydes and ketones to alkenes .

Safety and Hazards

The safety and hazards associated with [3-(Ethoxycarbonyl)propyl]triphenylphosphonium Bromide include skin irritation (H315) and serious eye irritation (H319) . Precautions include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if skin irritation or eye irritation persists .

Direcciones Futuras

[3-(Ethoxycarbonyl)propyl]triphenylphosphonium Bromide has potential applications in the synthesis of spirocyclic GPR119 agonists and in the synthesis of cyclic acetal intermediate of azadirachtin, a terpenoid found in the neem tree Azadirachta indica . These applications suggest that this compound could have future uses in medicinal chemistry and natural product synthesis.

Mecanismo De Acción

Target of Action

It is used as a reactant in the synthesis of various compounds, suggesting that its targets could be diverse depending on the specific reaction .

Mode of Action

The compound is used in Wittig reactions, which are commonly employed in organic chemistry for the synthesis of alkenes from aldehydes or ketones . It’s also used as a reactant in the synthesis of spirocyclic GPR119 agonists .

Biochemical Pathways

It’s used in the synthesis of cyclic acetal intermediate of azadirachtin, a terpenoid found in the neem tree azadirachta indica .

Result of Action

The molecular and cellular effects of [3-(Ethoxycarbonyl)propyl]triphenylphosphonium bromide’s action would depend on the specific biochemical reactions it’s involved in. For instance, in the synthesis of spirocyclic GPR119 agonists, it contributes to the formation of a specific molecular structure .

Action Environment

Environmental factors such as temperature, pH, and the presence of other reactants can influence the action, efficacy, and stability of this compound. For instance, it’s recommended to store the compound under inert gas and avoid hygroscopic conditions .

Propiedades

IUPAC Name |

(4-ethoxy-4-oxobutyl)-triphenylphosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O2P.BrH/c1-2-26-24(25)19-12-20-27(21-13-6-3-7-14-21,22-15-8-4-9-16-22)23-17-10-5-11-18-23;/h3-11,13-18H,2,12,19-20H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPZMNVPVVYVXAD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26BrO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30964707 | |

| Record name | (4-Ethoxy-4-oxobutyl)(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30964707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

50479-11-3 | |

| Record name | Phosphonium, (4-ethoxy-4-oxobutyl)triphenyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50479-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 50479-11-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269919 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-Ethoxy-4-oxobutyl)(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30964707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,3]Thiazolo[4,5-f][2,1,3]benzothiadiazol-6-amine](/img/structure/B53807.png)

![2-methoxy-5-[(E)-2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]phenol](/img/structure/B53823.png)